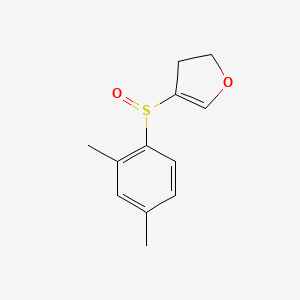

4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran

Description

4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran is a substituted 2,3-dihydrofuran derivative characterized by a 2,4-dimethylbenzenesulfinyl group at the 4-position of the dihydrofuran ring. The sulfinyl group (S=O) introduces both steric and electronic effects, influencing reactivity, stability, and applications in organic synthesis.

2,3-Dihydrofurans are five-membered oxygen-containing heterocycles with one double bond, serving as key intermediates in pharmaceuticals, natural products, and materials science . Substituents such as sulfinyl, ester, alkyl, or aryl groups modulate their chemical and physical properties.

Propriétés

Numéro CAS |

211310-22-4 |

|---|---|

Formule moléculaire |

C12H14O2S |

Poids moléculaire |

222.31 g/mol |

Nom IUPAC |

4-(2,4-dimethylphenyl)sulfinyl-2,3-dihydrofuran |

InChI |

InChI=1S/C12H14O2S/c1-9-3-4-12(10(2)7-9)15(13)11-5-6-14-8-11/h3-4,7-8H,5-6H2,1-2H3 |

Clé InChI |

YYIOFUXOWDGDRU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)S(=O)C2=COCC2)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below highlights structural differences between 4-(2,4-dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran and analogous derivatives:

Physical and Spectroscopic Properties

- Molecular weight : The base 2,3-dihydrofuran has a molecular weight of 70.09 g/mol . Substituents like sulfinyl increase this value significantly (e.g., 2,4-dimethylbenzenesulfinyl adds ~152 g/mol).

- Spectroscopy : Substituents such as hydroxy-isopropyl or sulfinyl introduce distinct NMR signals (e.g., δH 3.27 for H2-1' in hydroxy-isopropyl derivatives ).

Q & A

Q. What are the critical parameters for designing a synthetic route for 4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran?

Answer: The synthesis of this compound requires precise control of reaction conditions to optimize yield and purity. Key considerations include:

- Reagent selection : Use of bases like sodium hydroxide or triethylamine to facilitate nucleophilic substitutions, as demonstrated in sulfonamide syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) are preferred for dissolving aromatic sulfinyl intermediates .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions such as sulfoxide decomposition .

- Purification methods : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the sulfinyl-dihydrofuran hybrid .

Q. How can structural characterization of 4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran be validated?

Answer: A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H NMR : Identify dihydrofuran protons (δ 2.5–4.0 ppm) and aromatic sulfinyl substituents (δ 7.0–8.0 ppm) .

- ¹³C NMR : Confirm the sulfinyl group (C-S=O) at δ 40–50 ppm and dihydrofuran carbons at δ 70–90 ppm .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₄O₂S) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry at the sulfinyl center and dihydrofuran ring conformation .

Q. What analytical methods are suitable for detecting impurities in this compound?

Answer:

- HPLC-UV : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for resolving sulfinyl derivatives and byproducts .

- LC-MS : Detect trace impurities (e.g., over-oxidized sulfones) via fragmentation patterns (e.g., m/z 230 for sulfone vs. m/z 214 for sulfoxide) .

- TLC monitoring : Employ silica plates with ethyl acetate/hexane (3:7) and visualize using iodine vapor or UV at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfinyl group in this compound?

Answer:

- Kinetic experiments : Monitor sulfinyl oxidation to sulfone under varying pH (4.6–7.4) using UV-Vis spectroscopy (λmax = 280 nm) .

- Isotopic labeling : Introduce ¹⁸O-labeled water to track oxygen exchange in the sulfinyl group via mass spectrometry .

- DFT calculations : Model transition states for sulfoxide inversion barriers (e.g., B3LYP/6-31G* level) to predict stereochemical stability .

Q. What strategies mitigate data contradictions in stability studies under thermal and photolytic conditions?

Answer:

- Controlled degradation studies :

- Statistical validation : Apply ANOVA to compare degradation rates across batches and identify outliers due to impurities or solvent residues .

Q. How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina and PDB structures (e.g., 5KIR) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfinyl oxygen) using Schrödinger’s Phase .

- ADMET prediction : Use SwissADME to assess solubility (LogP ≈ 2.5) and cytochrome P450 inhibition risks .

Q. What methodologies assess the compound’s stability in biological matrices?

Answer:

- Plasma stability assay : Incubate with human plasma (37°C, 24 hours) and quantify parent compound degradation via LC-MS/MS .

- Microsomal metabolism : Use liver microsomes (e.g., rat CYP450 isoforms) to identify oxidative metabolites (e.g., hydroxylation at dihydrofuran) .

- Buffer compatibility : Test solubility and aggregation in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

Q. How are enantiomeric purity and chiral stability evaluated for this sulfinyl compound?

Answer:

- Chiral HPLC : Utilize a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve (R)- and (S)-sulfinyl enantiomers .

- Circular dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm configuration and detect racemization under stress conditions .

- Dynamic kinetic resolution : Monitor enantiomer interconversion rates via ¹H NMR at variable temperatures (25–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.